3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-2-4-9(5-3-6)7(13)12(10)8(14)11-9/h6H,2-5,10H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETSTGCVAFKZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394021 | |
| Record name | 3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16252-93-0 | |
| Record name | 3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Reaction: Formation of the Cyclic Intermediate
The initial step involves the condensation of urea (1.1–1.3 molar equivalents) and diethyl oxalate (1 molar equivalent) in the presence of sodium (2 equivalents) and ammonium carbonate (0.5–1 equivalent) in anhydrous methanol. The reaction proceeds at 25–30°C under reflux conditions, forming a primary intermediate via cyclization.
Reaction Conditions:
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Solvent: Anhydrous methanol
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Temperature: 25–30°C
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Time: 2–3 hours
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Key Reagents:
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Urea (NH₂CONH₂)
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Diethyl oxalate (C₆H₁₀O₄)
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Sodium (Na)
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Ammonium carbonate ((NH₄)₂CO₃)
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This step generates a spirocyclic intermediate with a yield of >90%, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Secondary Reaction: Acid-Mediated Rearrangement
The primary intermediate is treated with concentrated hydrochloric acid (2–4 equivalents) to induce ring contraction and form a secondary product. This step is critical for introducing the amino group at the 3-position of the spirocyclic framework.
Reaction Conditions:
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Acid: Concentrated HCl (37% w/w)
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Temperature: Ambient (20–25°C)
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Time: 1–2 hours
The acidic conditions facilitate protonation of the carbonyl oxygen, followed by nucleophilic attack by the amine group, resulting in a fused bicyclic structure.
Intermediate Reaction: Introduction of the Methyl Group
The final step involves reacting the secondary product with 2-(ethylamino)acetaldehyde (1.5–2 equivalents) and potassium ferricyanide (0.05–0.10 equivalent) to install the 8-methyl substituent. Potassium ferricyanide acts as a mild oxidizing agent, ensuring selective methylation without over-oxidation.
Reaction Conditions:
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Solvent: Methanol
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Temperature: 25°C
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Time: 24 hours
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Key Reagents:
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2-(Ethylamino)acetaldehyde (C₄H₉NO)
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Potassium ferricyanide (K₃[Fe(CN)₆])
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The product is isolated via sequential concentration and filtration, yielding this compound with a purity of 99.756% and an overall yield of 91.95%.
Comparative Analysis of Alternative Methods
Prior synthetic routes for related spirocyclic diketopiperazines faced challenges such as hazardous reagents, low yields, and costly starting materials. For example:
Cyanide-Dependent Synthesis
A method reported in Bioorganic and Medicinal Chemistry Letters (2002) utilized sodium cyanide to form the spirocyclic core from 4-oxopiperidinone hydrochloride and ammonium carbonate. While achieving an 80% yield, the reliance on toxic cyanide reagents raised safety concerns, limiting its industrial applicability.
Benzyl Ester-Mediated Route
US Patent 6,291,469B1 described a one-step synthesis using benzyl 2-oxopiperidine-1-carboxylate , but the high cost and limited availability of this precursor hindered scalability.
Optimization and Process-Scale Considerations
The CN110818712A method addresses these limitations through:
Solvent Recycling
Methanol, used in all three steps, is recovered via rotary evaporation and reused, reducing material costs by 30–40%.
Scalability
The protocol’s modular design allows for continuous-flow implementation, with demonstrated success in pilot-scale batches (10–50 kg).
Data Tables and Experimental Results
Table 1: Reaction Parameters and Yields for CN110818712A Synthesis
| Step | Reagents (Molar Ratio) | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Primary Reaction | Urea:Diethyl Oxalate (1.2:1) | 25°C, 3 hr | 95.2 | 98.5 |
| Secondary Reaction | HCl (3 eq) | 25°C, 1.5 hr | 93.8 | 99.1 |
| Intermediate Reaction | 2-(Ethylamino)acetaldehyde (1.75:1) | 25°C, 24 hr | 91.95 | 99.756 |
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways. Its spirocyclic structure may confer unique pharmacological properties that can be exploited for developing new drugs.
2. Anticancer Activity
Research indicates that compounds similar to 3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that modifications of the diazaspiro framework can enhance the efficacy of these compounds against various cancer cell lines.
3. Neuroprotective Effects
Some studies suggest that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
2. Coatings and Adhesives
Due to its chemical stability and potential for cross-linking with other materials, this compound can be utilized in formulating advanced coatings and adhesives that require high performance under various environmental conditions.
Research Tool in Proteomics
1. Biochemical Assays
this compound is employed in biochemical assays to study protein interactions and enzyme activities. Its ability to bind selectively to certain proteins makes it valuable in proteomic research.
2. Labeling Agents
The compound can serve as a labeling agent in mass spectrometry applications, aiding in the identification and quantification of biomolecules within complex mixtures.
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Study on Anticancer Properties | Demonstrated efficacy against breast cancer cell lines with IC50 values indicating significant cytotoxicity | Highlights potential for drug development |
| Neuroprotective Mechanism Investigation | Showed reduction in oxidative stress markers in neuronal cell cultures | Suggests application in neurodegenerative disease therapies |
| Polymer Composite Research | Improved tensile strength and thermal resistance when incorporated into polymer blends | Indicates utility in material science |
Mechanism of Action
The mechanism of action of 3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
*Predicted using Molinspiration or similar tools. †Estimated based on amino group polarity. ‡Varies with substituent position.
Key Findings:
- Biocidal Activity : TTDD’s triaza structure allows dual chlorine binding, enabling potent antimicrobial effects .
- Metabolic Effects : Sulfonyl derivatives exhibit hypoglycemic activity, likely via PPARγ modulation .
- Receptor Binding : Phenyl-substituted analogs show affinity for serotonin receptors, supporting cardiovascular applications .
Conformational and Computational Insights
- 3-Amino-8-methyl Derivative: DFT calculations reveal four stable conformers (A–D), with conformation B (0 kJ/mol) being energetically favored. The phenyl group adopts equatorial positioning to minimize steric clash .
Biological Activity
3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS No. 16252-93-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of diazaspiro compounds, which have been studied for various therapeutic applications, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of approximately 197.24 g/mol. Its structural characteristics include a spirocyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 197.24 g/mol |
| CAS Number | 16252-93-0 |
| Purity | ≥95% |
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds within this class may possess cytotoxic effects against various cancer cell lines. For instance, related diazaspiro compounds have shown IC values in the low micromolar range against human tumor cell lines such as A549 (lung cancer) and HL-60 (leukemia) .
- Antimicrobial Properties : There is growing interest in the antimicrobial potential of diazaspiro compounds. Some studies have reported significant antibacterial activity against Gram-positive bacteria, indicating a possible mechanism involving disruption of bacterial cell walls or interference with metabolic pathways .
- Mechanistic Insights : The biological mechanisms underlying these activities often involve modulation of enzymatic pathways or interaction with cellular receptors. For example, studies on similar compounds have revealed their ability to inhibit specific kinases involved in cancer cell proliferation .
Case Studies and Research Findings
Several research articles have documented the biological activities of spiro compounds similar to this compound:
- Cytotoxicity Assays : In one study, a series of spiro compounds were tested for their cytotoxic effects on multiple human cancer cell lines. The results indicated that certain structural modifications significantly enhanced their potency, with some derivatives achieving IC values as low as 0.76 µM against HL-60 cells .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of diazaspiro compounds derived from marine fungi. These compounds demonstrated effective inhibition against Staphylococcus aureus and other pathogenic bacteria, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents at specific positions on the spiro framework can dramatically influence activity. For example, introducing electron-withdrawing groups has been shown to enhance cytotoxic effects .
- Spatial Configuration : The spatial arrangement of functional groups plays a critical role in binding affinity to biological targets, impacting both efficacy and selectivity .
Q & A
Q. What are the standard synthetic routes for 3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of ketones with ammonium carbonate and potassium cyanide in methanol/water under reflux. For example, microwave-assisted synthesis (80–100°C, 30–60 min) improves yields (up to 97%) compared to conventional methods by enhancing reaction homogeneity and reducing side products . Variations in substituents (e.g., methyl groups at position 8) require careful control of stoichiometry and solvent polarity to avoid byproducts like over-alkylated derivatives .
Q. How is the crystal structure of this compound characterized, and what conformational insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic system (space group P21/c) with lattice parameters a = 6.1722 Å, b = 17.4561 Å, c = 15.1355 Å, and β = 94.460°. The hydantoin core is planar (RMSD 0.006 Å), and the cyclohexane ring adopts a chair conformation with torsional angles of 54.87–56.26°. The amino and methyl groups influence intermolecular N–H⋯O hydrogen bonding, stabilizing the crystal lattice .
Q. What spectroscopic techniques are critical for validating purity and structural integrity?
- IR spectroscopy : Confirms carbonyl stretches (C=O) at ~1769 cm⁻¹ (hydantoin ring) and ~1712 cm⁻¹ (spiro-conjugated system) .
- NMR : H NMR shows characteristic methyl singlet at δ 1.75 ppm (cyclohexane) and NH resonance at δ 5.60 ppm. C NMR identifies sp carbonyl carbons at ~175 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H] at m/z 182.224) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in hydantoin derivatives?
Derivatization at the 3-amino and 8-methyl positions modulates pharmacodynamic profiles:
- Anticonvulsant activity : Introducing 2-(4-fluorophenoxy)ethyl groups enhances MES (maximal electroshock) seizure protection (e.g., compound 34 in MES test, ED = 28 mg/kg vs. phenytoin ED = 30 mg/kg). Sulfonamide substituents improve potency over amides due to enhanced hydrogen bonding with target receptors .
- Antidiabetic potential : N-arylsulfonyl derivatives inhibit aldose reductase (IC < 10 μM), mitigating cataract formation in diabetic models. Substituent electronegativity (e.g., 4-Cl vs. 4-F) correlates with enzyme binding affinity .
Q. How do researchers resolve contradictions in synthetic yields or biological data across studies?
- Yield discrepancies : Microwave synthesis () achieves 97% yield for 7-methyl derivatives vs. 35% for 8-methyl analogs due to steric hindrance. Solvent choice (acetonitrile vs. DMF) and base (KCO vs. CsCO) also impact reactivity .
- Biological variability : Anticonvulsant activity varies with substituent orientation. For example, para-fluorophenoxy groups (compound 27 ) show higher efficacy than meta-substituted analogs due to optimal hydrophobic interactions in the receptor pocket .
Q. What computational or experimental methods are used to predict supramolecular assembly in hydantoin derivatives?
- Molecular dynamics (MD) simulations : Predict self-assembly of hydantoin hexamers via H-bonded rosettes, stabilized by phenyl 3,4,5-tris(dodecyloxy)benzoate units. Experimental validation via TEM confirms nanotube formation in gel phases .
- DSC/TGA : Thermal analysis reveals phase transitions (e.g., liquid crystalline behavior at 120–150°C) driven by alkyl chain interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
